

Application Notes & Protocols: The Role of Gamma-Nonalactone in Flavor Reconstitution Studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Gamma-nonalactone**

Cat. No.: **B146572**

[Get Quote](#)

This guide provides a comprehensive overview and detailed protocols for utilizing **gamma-nonalactone** in flavor reconstitution studies. It is designed for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are looking to understand and apply this key aroma compound in their work. We will delve into the scientific principles behind its application, provide step-by-step experimental workflows, and offer insights into data interpretation, ensuring a blend of technical accuracy and practical, field-proven expertise.

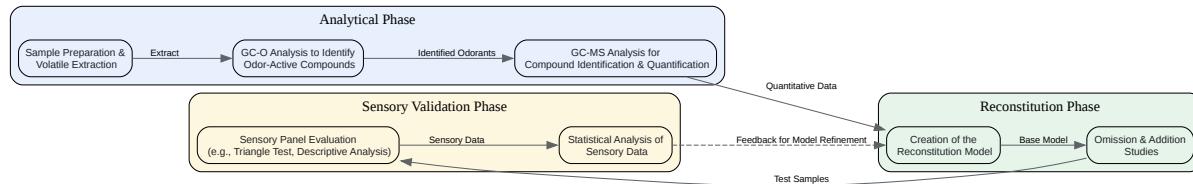
Introduction: The Significance of Gamma-Nonalactone in Flavor Perception

Gamma-nonalactone (γ -nonalactone), often referred to by its common name aldehyde C-18, is a crucial lactone found in a variety of fruits, dairy products, and other foods.^{[1][2]} Its characteristic creamy, coconut-like, and fruity aroma makes it a cornerstone in the formulation of many flavors, particularly those of coconut, peach, and apricot.^{[3][4][5][6][7]} Understanding the precise contribution of **gamma-nonalactone** to a flavor profile is paramount for authentic flavor reconstitution. Flavor reconstitution is the process of recreating the flavor of a food or beverage by blending individual chemical components in the correct proportions.^{[8][9][10][11][12]} This technique is invaluable for:

- Identifying Key Aroma Compounds: Determining which specific molecules are essential to the characteristic flavor of a product.
- Optimizing Flavor Profiles: Enhancing or modifying existing flavors for improved consumer acceptance.
- Quality Control: Ensuring batch-to-batch consistency in manufactured food and beverage products.
- Product Development: Creating novel flavor experiences.

Gamma-nonalactone's stability and distinct sensory profile make it an excellent candidate for such studies.^{[5][13]} Its presence, even at low concentrations, can significantly impact the overall flavor perception.

Physicochemical and Sensory Properties of Gamma-Nonalactone


A thorough understanding of **gamma-nonalactone**'s properties is essential for its effective application in reconstitution studies.

Property	Description	Source(s)
Chemical Formula	C9H16O2	[7][14]
Molar Mass	156.22 g/mol	[6][14][15]
Appearance	Colorless to pale yellow oily liquid	[1][7][15]
Odor Profile	Creamy, coconut, peach, waxy, fatty, with fruity nuances	[1][3][4]
Taste Profile	Fatty, peculiar, coconut-like	[1]
Solubility	Soluble in most fixed oils, mineral oil, and propylene glycol; soluble in alcohol and DPG	[1][7]
Boiling Point	~260°C	[7]
CAS Number	104-61-0	[6][7]

It's important to note that **gamma-nonalactone** possesses a chiral center, resulting in two enantiomers, (R)-(-)- and (S)-(-)-**gamma-nonalactone**, which may have different sensory properties.[13] For high-fidelity reconstitution studies, using an analytical standard of known enantiomeric composition is recommended.

Experimental Design for Flavor Reconstitution Studies

A successful flavor reconstitution study involving **gamma-nonalactone** follows a logical progression of analytical and sensory experiments. The causality behind this workflow is to first identify and quantify the key odorants in the target food, then to recreate the aroma using pure chemical standards, and finally to validate the reconstituted model through sensory evaluation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for flavor reconstitution.

Detailed Protocols

Protocol 1: Identification of Odor-Active Compounds using GC-Olfactometry (GC-O)

Rationale: Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.^{[16][17][18][19][20]} This allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.

Materials:

- Gas Chromatograph with a sniffing port
- Appropriate GC column (e.g., DB-Wax)
- Sample extract (obtained via methods like SPME or solvent extraction)
- Trained sensory panelists

Procedure:

- Sample Injection: Inject the volatile extract into the GC.
- Compound Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
- Effluent Splitting: The column effluent is split between a conventional detector (e.g., FID or MS) and a heated sniffing port.
- Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each detected odor.
- Data Compilation: The results from multiple panelists are compiled to create an aromagram, which is a plot of odor intensity or detection frequency versus retention time.
- Identification of **Gamma-Nonalactone**: The characteristic creamy, coconut-like aroma of **gamma-nonalactone** will be noted at its specific retention time.

Protocol 2: Quantification of Gamma-Nonalactone using GC-Mass Spectrometry (GC-MS)

Rationale: Once identified as an odor-active compound, the concentration of **gamma-nonalactone** in the original sample must be accurately determined. GC-MS is the gold standard for this, providing both identification based on mass spectra and quantification.[\[21\]](#) Stable Isotope Dilution Assays (SIDA) are often employed for the highest accuracy.

Materials:

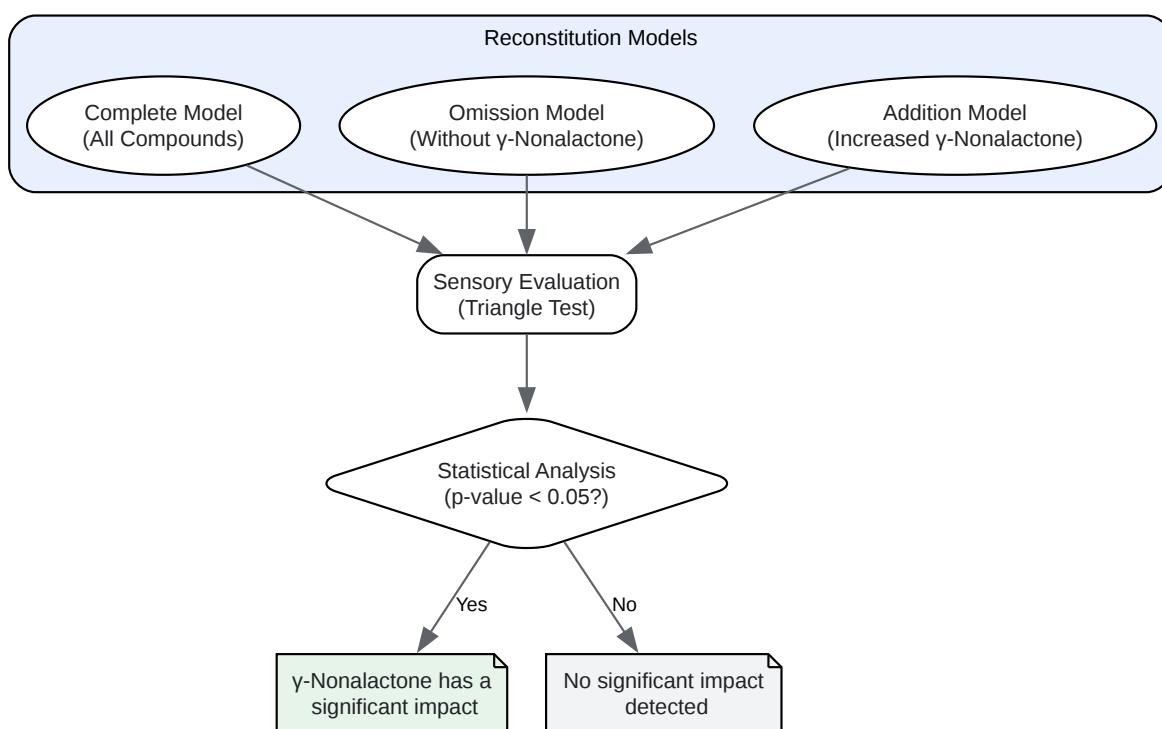
- Gas Chromatograph coupled to a Mass Spectrometer
- GC column as used in GC-O
- Sample extract
- Authentic **gamma-nonalactone** standard (analytical grade)[\[22\]](#)
- (Optional but recommended) Isotopically labeled **gamma-nonalactone** internal standard for SIDA

Procedure:

- Calibration Curve: Prepare a series of standard solutions of **gamma-nonalactone** of known concentrations in a suitable solvent. Inject each standard into the GC-MS to generate a calibration curve.
- Internal Standard: If using SIDA, add a known amount of the isotopically labeled internal standard to the sample extract before injection.
- Sample Analysis: Inject the sample extract into the GC-MS.
- Compound Identification: Identify the **gamma-nonalactone** peak based on its retention time and by comparing its mass spectrum to a reference library and the authentic standard. The mass spectrum of **gamma-nonalactone** will show a characteristic ion peak at m/z 85.[21]
- Quantification: Determine the concentration of **gamma-nonalactone** in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Protocol 3: Flavor Reconstitution and Omission/Addition Studies

Rationale: This is the core of the study, where the importance of **gamma-nonalactone** is tested. A base model of the flavor is created using all identified key aroma compounds.


Gamma-nonalactone is then systematically removed or its concentration altered to assess its impact on the overall flavor perception.[8][23][24][25]

Materials:

- All identified key aroma compounds as high-purity chemical standards
- A base medium (e.g., deodorized water, sugar/acid solution, or a neutral food base)
- Analytical balance and micropipettes for precise measurements

Procedure:

- Create the Complete Reconstitution Model: In the chosen base medium, combine all the identified key aroma compounds at the concentrations determined in the GC-MS analysis. This serves as the "complete" or "control" flavor model.
- Create the Omission Model: Prepare a second model that is identical to the complete model but omits **gamma-nonalactone**.
- Create Addition/Modification Models (Optional):
 - Prepare models with varying concentrations of **gamma-nonalactone** (e.g., 50% of the original concentration, 200% of the original concentration) to study dose-response effects.
 - If enantiomers are being studied, create models with different enantiomeric ratios.
- Sample Blinding and Coding: Assign random three-digit codes to each model to prevent bias during sensory evaluation.

[Click to download full resolution via product page](#)

Caption: Logical flow of an omission/addition study.

Protocol 4: Sensory Validation

Rationale: Sensory evaluation by a trained panel is the ultimate validation of the reconstitution model and the importance of **gamma-nonalactone**.[\[26\]](#) Various sensory testing methods can be employed depending on the research question.

Methods:

- Triangle Test: This is a discriminative test to determine if a sensory difference exists between two samples (e.g., the complete model and the omission model).[\[27\]](#)[\[28\]](#)[\[29\]](#)
 - Procedure: Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the "odd" sample.
 - Analysis: Statistical tables are used to determine if the number of correct identifications is significantly higher than what would be expected by chance (typically a 1 in 3 probability).
- Descriptive Analysis: This method provides a detailed description of the sensory attributes of the different models and quantifies their intensities.[\[27\]](#)[\[29\]](#)[\[30\]](#)
 - Procedure: A highly trained panel develops a set of sensory descriptors (e.g., "coconut," "creamy," "peachy," "waxy") and rates the intensity of each descriptor for each sample on a numerical scale.
 - Analysis: The data is typically analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity ratings of specific attributes between the models.[\[31\]](#)[\[32\]](#) The results can be visualized using spider web plots.

Data Analysis and Interpretation

Statistical analysis is crucial for drawing meaningful conclusions from sensory data.[\[31\]](#)[\[33\]](#)

Statistical Test	Application in Reconstitution Studies	Interpretation
Chi-Square Test (for Triangle Test)	To determine if the number of correct identifications in a triangle test is statistically significant.	A significant result ($p < 0.05$) indicates a perceivable difference between the complete model and the model without gamma-nonalactone.
Analysis of Variance (ANOVA)	To compare the mean intensity ratings of sensory attributes from descriptive analysis across different models.	A significant difference in the "coconut" or "creamy" attribute between the complete and omission models would confirm the contribution of gamma-nonalactone to these characteristics.
Principal Component Analysis (PCA)	To visualize the relationships between the different flavor models and their sensory attributes.	PCA plots can graphically show how the omission of gamma-nonalactone shifts the overall sensory profile of the product. ^[32]

A statistically significant difference between the complete model and the omission model in sensory tests provides strong evidence that **gamma-nonalactone** is a key contributor to the overall flavor profile. The descriptive analysis will further elucidate how it contributes (e.g., by enhancing creaminess and providing a distinct coconut note).

Conclusion

The systematic application of these analytical and sensory protocols allows for a robust evaluation of **gamma-nonalactone**'s role in any given flavor system. By moving from instrumental identification and quantification to sensory validation, researchers can build a comprehensive and scientifically sound understanding of this vital flavor compound. This knowledge is not merely academic; it is directly applicable to the creation of more authentic, appealing, and consistent food, beverage, and pharmaceutical products.

References

- Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. (n.d.).
- Statistical analysis of sensory data | Principles of Food Science Class Notes. (n.d.). Fiveable.
- Gas Chromatography Olfactometry in Food Flavor Analysis. (2021, January 27). GenTech Scientific.
- **gamma-nonalactone** (aldehyde C-18 (so-called) nonano-1,4-lactone. (n.d.). The Good Scents Company.
- Gamma Nonalactone. (n.d.). Fraterworks.
- Flavor Enhancements: The Sweet & Creamy Impact of Gamma-Nonanolactone in Food Products. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis. *Journal of Chromatography A*, 1186(1-2), 123-143.
- What Statistical Techniques Are Used In Sensory Analysis? (2025, February 15). The Friendly Statistician.
- Gas chromatography–olfactometry in food flavour analysis. (2007, September 12). ScienceDirect.
- Statistical Analysis of sensory evaluations in the course of time. (n.d.). ResearchGate.
- Sensory Data Statistical Analysis → Area → Sustainability. (n.d.).
- C-12 Lauric Aldehyde C-18 (Gamma Nonalactone) - 30mL High Purity Aroma & Flavor Compound For Coconut, Peach & Creamy Notes Fragrance Ingredient. (n.d.). capcolor.ma.
- Sensory analysis. (n.d.). Wikipedia.
- gamma-Nonanolactone | 104-61-0. (n.d.). ChemicalBook.
- Buy **Gamma-nonalactone** (EVT-318692) | 104-61-0. (n.d.). EvitaChem.
- gamma-Nonanolactone (Aldehyde C-18): Flavor and Fragrance Profile Insights. (n.d.).
- Aldehyde C-18 (γ -Nonalactone) – Creamy Coconut-Peach Note for Gourmand & Tropical Perfumes. (n.d.). BioShop™ Pakistan.
- γ -Nonalactone. (n.d.). Wikipedia.
- Screening for γ -Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. (n.d.). PMC - NIH.
- Gas chromatography-olfactometry. (n.d.). Wikipedia.
- Sensomics-Assisted Flavor Decoding of Dairy Model Systems and Flavor Reconstitution Experiments. (2021, June 4). *Journal of Agricultural and Food Chemistry - ACS Publications*.
- Sensomics-Assisted Flavor Decoding of Dairy Model Systems and Flavor Reconstitution Experiments. (2021, June 16). *PubMed*.
- Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (*Citrus paradisi* Macfayden) by Quantitation and Flavor Reconstitution Experiments. (n.d.). *Journal of Agricultural and Food Chemistry - ACS Publications*.

- **Gamma-Nonalactone** | C9H16O2 | CID 7710. (n.d.). PubChem.
- Synthesis of a novel isotopically labelled standard for quantification of γ -nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. (2023, June 1). ResearchGate.
- Evaluation of key aroma compounds in hand-squeezed grapefruit juice (*Citrus paradisi* Macfayden) by quantitation and flavor reconstitution experiments. (n.d.). PubMed.
- Food Flavor Analysis: Techniques & Sensory. (2024, September 5). StudySmarter.
- Sensomics-Assisted Flavor Decoding of Dairy Model Systems and Flavor Reconstitution Experiments | Request PDF. (n.d.). ResearchGate.
- Sensory assessment: How to implement flavour evaluation techniques. (n.d.). Everglow Spirits.
- γ -Nonalactone analytical standard 104-61-0. (n.d.). Sigma-Aldrich.
- Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (*Citrus paradisi* Macfayden) by Quantitation and Flavor Reconstitution Experiments | Request PDF. (2025, August 6). ResearchGate.
- Identification of character-impact odorants in a cola-flavored carbonated beverage by quantitative analysis and omission studies of aroma reconstitution models. (2015, January 28). Illinois Experts.
- Characterisation of the key aroma compounds in a freshly reconstituted orange juice from concentrate | Request PDF. (2025, August 7). ResearchGate.
- Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. (n.d.). FlavorSum.
- Sensory Evaluation Techniques. (n.d.). Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management.
- Evaluation of key aroma compounds in hand-squeezed grapefruit juice (*Citrus paradisi* Macfayden) by quantitation and flavor reconstitution experiments. (n.d.). Semantic Scholar.
- Flavor Bites: γ -Nonalactone. (2017, January 27). Perfumer & Flavorist.
- Factors affecting the formation of **gamma-nonalactone** and its contribution to the flavor and aroma of aging beer. (n.d.). ResearchGate.
- Sensory Evaluation Methods For Food And Beverage Products. (2024, May 18). Food Research Lab.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 4. fraterworks.com [fraterworks.com]
- 5. nbino.com [nbino.com]
- 6. capcolor.ma [capcolor.ma]
- 7. bioshop.pk [bioshop.pk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of key aroma compounds in hand-squeezed grapefruit juice (*Citrus paradisi* Macfayden) by quantitation and flavor reconstitution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of key aroma compounds in hand-squeezed grapefruit juice (*Citrus paradisi* Macfayden) by quantitation and flavor reconstitution experiments. | Semantic Scholar [semanticscholar.org]
- 13. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]
- 14. γ -Nonalactone - Wikipedia [en.wikipedia.org]
- 15. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 17. gentechscientific.com [gentechscientific.com]
- 18. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pfigueiredo.org [pfigueiredo.org]
- 20. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 21. Screening for γ -Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. γ -Nonalactone analytical standard 104-61-0 [sigmaaldrich.com]

- 23. Sensomics-Assisted Flavor Decoding of Dairy Model Systems and Flavor Reconstitution Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. experts.illinois.edu [experts.illinois.edu]
- 26. Sensory analysis - Wikipedia [en.wikipedia.org]
- 27. studysmarter.co.uk [studysmarter.co.uk]
- 28. pac.gr [pac.gr]
- 29. foodresearchlab.com [foodresearchlab.com]
- 30. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 31. fiveable.me [fiveable.me]
- 32. youtube.com [youtube.com]
- 33. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- To cite this document: BenchChem. [Application Notes & Protocols: The Role of Gamma-Nonalactone in Flavor Reconstitution Studies]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146572#application-of-gamma-nonalactone-in-flavor-reconstitution-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com